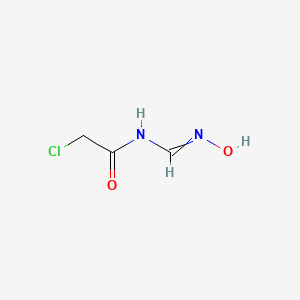

2-chloro-N-(hydroxyiminomethyl)acetamide

Description

Propriétés

Numéro CAS |

1785917-18-1 |

|---|---|

Formule moléculaire |

C3H5ClN2O2 |

Poids moléculaire |

136.54 g/mol |

Nom IUPAC |

2-chloro-N-(hydroxyiminomethyl)acetamide |

InChI |

InChI=1S/C3H5ClN2O2/c4-1-3(7)5-2-6-8/h2,8H,1H2,(H,5,6,7) |

Clé InChI |

MCHSMLGEDJOAMO-UHFFFAOYSA-N |

SMILES |

C(C(=O)NC=NO)Cl |

SMILES canonique |

C(C(=O)NC=NO)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Chlorination of Acetamide Derivatives via Acylation with Chloroacetyl Chloride

Method Overview:

This approach involves reacting a suitable acetamide precursor with chloroacetyl chloride under controlled conditions, typically in the presence of a base or organic solvent, to introduce the chloro and hydroxyiminomethyl functionalities.

- Dissolve the acetamide precursor (such as N-hydroxyiminoacetamide or related derivatives) in an organic solvent like tetrahydrofuran, acetonitrile, or glacial acetic acid.

- Add a base such as sodium carbonate, sodium acetate, or potassium carbonate to neutralize the generated HCl.

- Slowly add chloroacetyl chloride dropwise, maintaining the temperature at 0-25°C to prevent side reactions.

- Stir the mixture for several hours at room temperature or slightly elevated temperatures (up to 60°C) to ensure complete acylation.

- Quench the reaction by adding water, leading to crystallization of the product.

- Filter, wash, and dry the precipitated 2-chloro-N-(hydroxyiminomethyl)acetamide.

- A study involving the chloroacetylation of aminophenols demonstrated that chloroacetyl chloride reacts efficiently with amines in the presence of potassium carbonate, yielding high purity chlorinated acetamides with yields exceeding 90% (see reference).

- The reaction is sensitive to moisture; hence, anhydrous conditions are preferred.

| Parameter | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Reagent | Chloroacetyl chloride | - | - | Dropwise addition at 0-25°C |

| Solvent | Tetrahydrofuran, acetonitrile, acetic acid | - | - | Anhydrous conditions preferred |

| Base | Sodium carbonate, sodium acetate, K2CO3 | - | - | Neutralizes HCl produced |

| Reaction temperature | 0-60°C | - | - | Controlled to prevent side reactions |

| Reaction time | 2-4 hours | - | - | Ensures complete acylation |

| Crystallization | Water addition, cooling | - | High purity | Crystallization at room temperature |

Direct Synthesis from 2,6-Dimethylphenyl Precursors

Method Overview:

This method employs 2,6-dimethylphenyl derivatives as starting materials, which are reacted with chloroacetyl chloride in the presence of acetic acid and sodium acetate.

- Dissolve 2,6-dimethylphenylamine in glacial acetic acid.

- Add chloroacetyl chloride dropwise under stirring at low temperature (around -2°C).

- After complete addition, stir the mixture at 60°C for 2 hours.

- Add water slowly to hydrolyze excess acyl chloride and promote crystallization.

- Filter, wash, and dry the product to obtain high-purity 2-chloro-N-(2,6-dimethylphenyl)acetamide.

- This method yields products with purities exceeding 99% and yields around 95-98%, demonstrating high efficiency and suitability for industrial scale-up (see reference).

| Parameter | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Reagent | Chloroacetyl chloride | - | - | Dropwise addition at 0-2°C |

| Solvent | Glacial acetic acid | - | - | Acts as both solvent and reactant |

| Temperature during addition | -2°C to 60°C | - | - | Controlled to prevent side reactions |

| Reaction time | 2 hours at 60°C | - | - | Complete acylation |

| Post-reaction hydrolysis | Water addition, crystallization | - | High purity | Crystallization at room temperature |

Solvent-Free or Heterogeneous Systems

Method Overview:

Recent innovations focus on solvent-free or heterogeneous systems to reduce energy consumption and improve yield.

- Mix 2,6-dimethylphenylamine with potassium carbonate or sodium acetate.

- Add chloroacetyl chloride directly, stirring at room temperature or mild heating.

- After reaction completion, add water to induce crystallization.

- Filter and dry the product.

- This method simplifies operation, reduces solvent use, and achieves yields up to 98%, with purity above 99.8% (see patent CN110938012A).

| Parameter | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Reagent | Chloroacetyl chloride | - | - | Dropwise addition, mild heating |

| Base | Potassium carbonate or sodium acetate | - | - | Heterogeneous system |

| Reaction temperature | Room temperature to 60°C | - | - | Energy-efficient process |

| Crystallization | Water addition | - | >99.8 | Simple post-reaction purification |

Summary of Key Findings

| Preparation Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation with chloroacetyl chloride in organic solvents | 90-98 | >99% | High yield, high purity, scalable | Requires controlled temperature, moisture-sensitive |

| Reaction with 2,6-dimethylphenyl derivatives | 95-98 | >99% | Simple, high efficiency | Needs precise control of reaction conditions |

| Solvent-free heterogenous system | Up to 98 | >99.8 | Eco-friendly, low energy | May require optimization for scale-up |

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(hydroxyiminomethyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted acetamides.

Applications De Recherche Scientifique

2-chloro-N-(hydroxyiminomethyl)acetamide has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-chloro-N-(hydroxyiminomethyl)acetamide involves its interaction with biological molecules. As a formaldehyde releaser, it can donate formaldehyde under certain conditions, which can then interact with proteins and other biomolecules. This interaction can lead to various biological effects, including antimicrobial activity .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Key Observations :

- Electron-withdrawing substituents (e.g., trifluoromethyl, nitro groups) enhance reactivity in alkylation reactions and improve biological activity .

- Heterocyclic substituents (e.g., thiazolyl, thiadiazolyl) are associated with anticancer properties due to interactions with cellular targets like tyrosine kinases .

- Alkoxyalkyl substituents (e.g., ethoxymethyl in acetochlor) correlate with herbicidal activity but also pose carcinogenic risks via metabolic activation .

Herbicidal Activity

Chloroacetamide herbicides like acetochlor, alachlor, and metolachlor () inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. Their metabolism in liver microsomes generates carcinogenic intermediates (e.g., CMEPA, CDEPA), with species-specific metabolic rates:

Table 2: Metabolic Rates of Chloroacetamide Herbicides

| Herbicide | Metabolite | Rat Metabolism Rate (nmol/min/mg) | Human Metabolism Rate (nmol/min/mg) | CYP Enzymes Involved |

|---|---|---|---|---|

| Acetochlor | CMEPA | 0.065 | 0.023 | CYP3A4, CYP2B6 |

| Butachlor | CDEPA | 0.045 | <0.001 | CYP3A4, CYP2B6 |

| Metolachlor | CMEPA | 0.0133 | Undetectable | CYP3A4, CYP2B6 |

Note: Human liver microsomes exhibit lower metabolic capacity, reducing carcinogenic risk compared to rats .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify the acetamide carbonyl signal (~165–170 ppm in ¹³C NMR) and the hydroxyimino group’s NH proton (~10–12 ppm in ¹H NMR). The chlorine atom’s electronegativity deshields adjacent carbons, shifting signals downfield.

- IR spectroscopy : Confirm the C=O stretch (~1670 cm⁻¹) and N–O stretch (~950 cm⁻¹) of the oxime group.

- Mass spectrometry (HRMS) : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₃H₅ClN₂O₂: 137.0034).

Cross-referencing with computational data (e.g., PubChem-derived InChI/SMILES) ensures structural validation .

How does the hydroxyiminomethyl group influence the reactivity of this compound in nucleophilic substitution compared to other chloroacetamides?

Advanced

The hydroxyiminomethyl (–NH–O–) group:

- Electron-withdrawing effect : Enhances the electrophilicity of the adjacent carbonyl carbon, accelerating nucleophilic substitution (e.g., with amines or thiols).

- Steric hindrance : The planar oxime structure may limit accessibility to bulky nucleophiles, requiring optimized solvent systems (e.g., DMSO for polar interactions).

Comparative studies with N-aryl chloroacetamides (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide) show faster reaction kinetics but reduced regioselectivity due to competing hydrolysis .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced

- Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation time) to isolate compound-specific effects.

- Purity validation : Use HPLC (>95% purity) to rule out impurities influencing activity.

- Mechanistic profiling : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to identify binding modes. For example, fluorinated derivatives (e.g., N-(2-chloro-4-fluorophenyl) analogs) show enhanced antimicrobial activity due to improved membrane permeability .

What structural modifications enhance antimicrobial activity of this compound derivatives while minimizing cytotoxicity?

Q. Advanced

- Electron-withdrawing substituents : Introduce fluorine or nitro groups at the phenyl ring (para/meta positions) to boost electrophilicity and target binding.

- Bioisosteric replacement : Replace the oxime group with a thioamide (–NH–S–) to improve metabolic stability.

- Hybridization : Conjugate with heterocycles (e.g., thiazole or imidazole) to exploit dual-target mechanisms. Preclinical studies on similar compounds demonstrate reduced cytotoxicity when hydrophilic groups (e.g., morpholine) are incorporated .

How can computational methods predict the pharmacokinetic properties of this compound derivatives?

Q. Advanced

- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., bacterial enoyl-ACP reductase) to assess binding stability.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-deficient aryl groups improve antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.